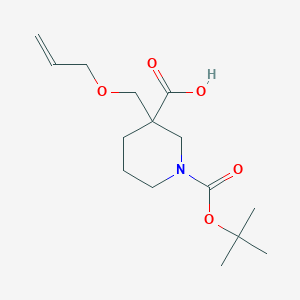![molecular formula C18H18ClN3O3S B2412427 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1252826-12-2](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Electronics and Conductive Polymers
2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine exhibits excellent electron mobility and can be incorporated into organic semiconductors. Researchers have explored its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its unique structure contributes to charge transport, making it a promising material for flexible and efficient electronic devices .
Environmental Applications
Adsorption and Removal of Pollutants: Due to its π-conjugated system, 2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine can adsorb pollutants from water and air. Researchers investigate its potential as an adsorbent for heavy metals, dyes, and organic contaminants.
Photocatalysis: The compound’s photoactive properties make it useful in photocatalytic processes. It can participate in photochemical reactions, such as water splitting or pollutant degradation under UV or visible light. Researchers explore its application in environmental remediation.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzoyl chloride with 2-amino-N-(2-chlorophenyl)acetamide to form an intermediate. This intermediate is then reacted with 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine in the presence of a base to form the final product.", "Starting Materials": [ "2-chlorobenzoyl chloride", "2-amino-N-(2-chlorophenyl)acetamide", "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 2-chlorobenzoyl chloride is added dropwise to a solution of 2-amino-N-(2-chlorophenyl)acetamide in anhydrous dichloromethane at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature to form an intermediate.", "Step 2: To the intermediate obtained in step 1, 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine and a base (e.g. triethylamine) are added in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the final product." ] } | |
CAS-Nummer |
1252826-12-2 |
Produktname |
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide |
Molekularformel |
C18H18ClN3O3S |
Molekulargewicht |
391.87 |
IUPAC-Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
InChI-Schlüssel |
ZBARFKHXLYSFMP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)
![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)


![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)




